ALPHA-CAROTENE

Description

Contextualization within Carotenoid Research

Carotenoids are a vast class of over 750 naturally occurring pigments. oregonstate.edu They are broadly categorized into two main groups: carotenes, which are hydrocarbons containing only carbon and hydrogen, and xanthophylls, which contain oxygen. wikipedia.orgmdpi.com Alpha-carotene (B108777) falls under the carotene subgroup, alongside prominent members like beta-carotene (B85742) and lycopene (B16060). wikipedia.orgbyjus.com

A key feature of some carotenoids, including this compound, is their provitamin A activity, meaning they can be converted into retinol (B82714) (vitamin A) in the body. oregonstate.edursc.org This conversion is crucial for various physiological functions. The six most common dietary carotenoids are this compound, beta-carotene, beta-cryptoxanthin, lutein (B1675518), zeaxanthin, and lycopene. oregonstate.edu

Historical Perspectives in Carotenoid Discovery and Characterization

The scientific journey into the world of carotenoids began in the early 19th century with the isolation of pigments from various natural sources. nih.govmdpi.com Heinrich Wilhelm Ferdinand Wackenroder is credited with the first isolation of carotene from carrot juice in 1831. wikipedia.orgbris.ac.uk The empirical formula for carotene, C40H56, was established in 1907 by Richard Willstätter and Walter Mieg. bris.ac.ukencyclopedia.pub A significant breakthrough came in the 1930s when the structures of beta-carotene and lycopene were elucidated, and beta-carotene was identified as a precursor to vitamin A. nih.govencyclopedia.pub This foundational work paved the way for a deeper understanding of the diverse structures and functions of the entire carotenoid family, including the subsequent characterization of this compound.

Fundamental Isomeric Distinctions and Significance of this compound

This compound and beta-carotene are isomers, meaning they share the same molecular formula (C40H56) but differ in their structural arrangement. wikipedia.org The key difference lies in the position of a double bond in one of the terminal rings. This compound possesses one β-ionone ring and one α-ionone ring, whereas beta-carotene has two β-ionone rings. wikipedia.orgpediaa.com

This structural distinction has significant biological implications. The presence of two β-ionone rings allows beta-carotene to be cleaved into two molecules of retinal, a form of vitamin A. wikipedia.org In contrast, this compound, with only one β-ionone ring, yields only one molecule of retinal upon cleavage. atamanchemicals.com Consequently, the provitamin A activity of this compound is considered to be about half that of beta-carotene. pediaa.comatamanchemicals.com Despite its lower vitamin A potential, research suggests that this compound may possess other unique biological activities. fondation-louisbonduelle.org

Overview of Current Research Trajectories

Modern research on this compound is exploring several promising avenues. A significant area of focus is its potential role in human health, with studies investigating its antioxidant properties and associations with reduced risk for certain chronic diseases. fondation-louisbonduelle.orgcreative-proteomics.com Researchers are also delving into its bioavailability and the factors that influence its absorption from food. mdpi.comwur.nl Furthermore, there is growing interest in understanding the precise mechanisms of its action at a cellular and molecular level, including its influence on cell signaling pathways. medchemexpress.comnih.gov The development of advanced analytical techniques continues to refine the methods for extracting, identifying, and quantifying this compound in various biological and food matrices. mdpi.com

Chemical and Physical Properties

A comprehensive understanding of this compound necessitates a detailed examination of its chemical structure and physical characteristics. These properties are fundamental to its biological function and its behavior in various environments.

Molecular Structure and Isomerism

This compound is a tetraterpenoid, meaning it is synthesized from eight isoprene (B109036) units and contains 40 carbon atoms. wikipedia.org Its chemical formula is C40H56. The defining feature of its structure is the long, conjugated system of double bonds in its polyene chain, which is responsible for its color. wikipedia.org

The key structural feature that distinguishes this compound from its isomer, beta-carotene, is the arrangement of its terminal rings. This compound has one β-ionone ring and one ε-ring (also referred to as an α-ionone ring). wikipedia.orgwikipedia.org In contrast, beta-carotene possesses two β-ionone rings. wikipedia.org This seemingly minor difference in the placement of a double bond within one of the rings has a profound impact on its biological activity, particularly its provitamin A potential.

Spectroscopic and Physicochemical Data

The extensive system of conjugated double bonds in this compound dictates its light-absorbing properties. Carotenoids, in general, absorb light in the violet to green region of the spectrum (400-550 nm), which causes them to appear yellow, orange, or red. wikipedia.org

Physicochemically, this compound is a very hydrophobic and lipophilic molecule, making it practically insoluble in water. atamanchemicals.comscribd.com Its solubility in organic solvents and fats is a critical factor in its absorption and transport within the body.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 7488-99-5 atamanchemicals.com |

| Molecular Formula | C40H56 atamanchemicals.com |

| Molecular Weight | 536.87 g/mol atamanchemicals.com |

| Appearance | Yellow to orange crystalline powder atamanchemicals.com |

| Solubility | Practically insoluble in water, soluble in fats and oils wikipedia.orgatamanchemicals.com |

Biochemical and Physiological Roles

The significance of this compound extends beyond its chemical structure to its multifaceted roles in biological systems. From its function as a precursor to vitamin A to its antioxidant capabilities and influence on cellular processes, this compound is an active participant in various physiological pathways.

Biosynthesis in Plants and Microorganisms

This compound, like all carotenoids, is synthesized in plants and some microorganisms through the isoprenoid pathway. aocs.org The biosynthesis occurs within plastids, specifically chloroplasts and chromoplasts. nih.gov The pathway begins with the synthesis of geranylgeranyl pyrophosphate (GGPP). aocs.org

Two molecules of GGPP are condensed to form phytoene (B131915), the first colorless carotenoid in the pathway. wikipedia.org A series of desaturation and isomerization reactions then convert phytoene into lycopene. frontiersin.org Lycopene represents a critical branch point. The synthesis of this compound requires the sequential action of two different enzymes: lycopene ε-cyclase (LCYE) and lycopene β-cyclase (LCYB). wikipedia.orgmdpi.com LCYE first creates the ε-ring, and then LCYB forms the β-ring, resulting in the formation of this compound. wikipedia.orgnih.gov

Antioxidant Mechanisms

One of the most studied biological functions of carotenoids, including this compound, is their antioxidant activity. researchgate.net They can neutralize harmful reactive oxygen species (ROS) and other free radicals. The primary mechanisms of their antioxidant action include:

Singlet Oxygen Quenching: Carotenoids are highly efficient at quenching singlet oxygen, an energetic and damaging form of oxygen often generated during photosynthesis and in biological systems exposed to light. oregonstate.eduresearchgate.net

Peroxyl Radical Scavenging: The conjugated double bond system allows carotenoids to delocalize the unpaired electron of a free radical, effectively neutralizing it and terminating damaging chain reactions like lipid peroxidation. researchgate.netmdpi.com

The antioxidant activity of carotenoids can be complex, and under certain conditions, they may exhibit pro-oxidant effects. rsc.org

Provitamin A Activity and Role in Vision

This compound is a provitamin A carotenoid, meaning the body can convert it into vitamin A (retinol). oregonstate.edu This conversion is essential for numerous physiological processes, most notably vision. caringsunshine.comnaturaleyecare.com Retinol is a critical component of rhodopsin, the light-sensitive pigment in the retina of the eye that is necessary for vision in low light conditions. caringsunshine.comlycored.com

Involvement in Cellular Signaling Pathways

Emerging research indicates that the biological effects of carotenoids may extend beyond their antioxidant and provitamin A roles to include the modulation of cellular signaling pathways. nih.gov Carotenoids and their metabolites have been shown to influence pathways related to cell proliferation, such as those involving Akt, MAP kinase, and growth factor signaling. nih.gov

Specifically, this compound has been observed to inhibit the proliferation of certain cancer cell lines in laboratory studies. medchemexpress.com For instance, it has been shown to halt the cell cycle at the G0/G1 phase in human neuroblastoma cells. medchemexpress.com Furthermore, this compound can influence the expression of proteins involved in tissue remodeling and cell invasion. medchemexpress.com These findings suggest that this compound may play a role in regulating key cellular processes, although the precise mechanisms are still under investigation. nih.gov

Dietary Sources and Bioavailability

The presence of this compound in the human diet is entirely dependent on the consumption of plant-based foods. Understanding its primary sources and the factors influencing its absorption is crucial for appreciating its nutritional significance.

Major Food Sources

This compound is abundant in many yellow-orange and dark-green vegetables. wikipedia.orgmyfooddata.com Some of the richest dietary sources include:

Yellow-Orange Vegetables: Pumpkin, carrots, winter squash, and sweet potatoes are particularly high in this compound. atamanchemicals.commyfooddata.com

Dark-Green Vegetables: While their color is masked by chlorophyll (B73375), foods like broccoli, green beans, green peas, spinach, and collard greens are also good sources. wikipedia.orgscribd.com

Fruits: Tangerines, cantaloupe, and avocados also contribute to this compound intake. atamanchemicals.commyfooddata.com

Table 2: Selected Food Sources of this compound

| Food | Serving | This compound (mg) |

| Pumpkin, canned | 1 cup | 11.8 |

| Carrot juice, canned | 1 cup | 10.2 |

| Carrots, cooked | 1 cup | 5.9 |

| Carrots, raw | 1 medium | 4.3 |

| Winter squash, baked | 1 cup | 1.4 |

| Collards, frozen, cooked | 1 cup | 0.2 |

| Tomatoes, red, raw | 1 medium | 0.1 |

| Tangerine, raw | 1 medium | 0.09 |

Source: Linus Pauling Institute. oregonstate.edu

Factors Influencing Bioavailability

The bioavailability of this compound—the proportion that is absorbed and utilized by the body—is influenced by a variety of factors. mdpi.com These include:

Food Matrix: The physical form of the food affects how easily the carotenoid can be released. Processing methods like chopping, cooking, and homogenizing can disrupt the plant matrix and increase bioavailability. oregonstate.eduredalyc.org

Dietary Fat: As a fat-soluble compound, this compound requires the presence of dietary fat for absorption. oregonstate.eduwur.nl Even small amounts of fat (3-5 grams) in a meal can significantly enhance its uptake. wur.nlredalyc.org

Interactions with Other Carotenoids: The presence of other carotenoids can sometimes influence the absorption of this compound, potentially through competition for uptake into micelles or intestinal cells. wur.nlannualreviews.org

Interestingly, some research suggests that the apparent bioavailability of this compound may be greater than that of beta-carotene when consumed in comparable amounts from food. mdpi.com

Analytical and Methodological Aspects

The accurate study of this compound relies on sophisticated analytical techniques for its extraction, identification, and quantification in various samples.

Extraction from Biological and Food Matrices

Extracting this compound from its source material is the first critical step in its analysis. Due to its lipophilic nature, extraction is typically performed using organic solvents. rsc.org The process often involves saponification, a step that uses a strong base like potassium hydroxide (B78521) to break down fats and release the carotenoids from the food matrix. rsc.org Care must be taken throughout the extraction process to protect the this compound from degradation by light, heat, and oxygen.

Chromatographic and Spectroscopic Techniques

Several analytical methods are employed for the separation and quantification of this compound:

High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for carotenoid analysis. mdpi.com Reversed-phase HPLC, often with a C30 column, is particularly effective for separating carotenoid isomers like alpha- and beta-carotene. Detection is typically achieved using a photodiode array (PDA) or UV-Vis detector.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the mass detection of mass spectrometry, allowing for highly sensitive and specific identification and quantification of this compound. creative-proteomics.commdpi.com Atmospheric pressure chemical ionization (APCI) is a common ionization source used for nonpolar carotenoids like this compound. mdpi.com

Thin-Layer Chromatography (TLC): While less precise than HPLC, TLC can be a useful and cost-effective method for preliminary screening and separation of carotenoids. mdpi.comrsc.org

The choice of analytical method depends on the specific research question, the nature of the sample, and the required level of sensitivity and accuracy.

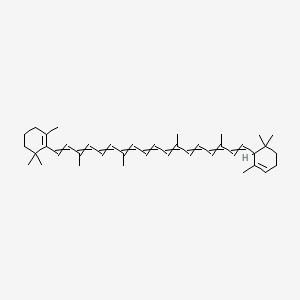

Structure

2D Structure

Properties

IUPAC Name |

1,3,3-trimethyl-2-[3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-23,25-28,37H,15-16,24,29-30H2,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVAOWXLWRTKGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864072 | |

| Record name | 4',5'-Didehydro-5',6'-dihydro-beta,beta-carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of Alpha Carotene

Precursor Formation: The Isoprenoid Building Blocks

The journey to alpha-carotene (B108777) begins with the synthesis of five-carbon isoprenoid units, which are the fundamental building blocks for all carotenoids. In plants, these precursors are primarily generated through two distinct, yet interconnected, metabolic pathways.

Isoprenoid Pathway Derivation (MEP and MVA Pathways)

The biosynthesis of isoprenoid precursors occurs in different cellular compartments. The methylerythritol 4-phosphate (MEP) pathway, located in the plastids, is the principal source of precursors for carotenoid synthesis. frontiersin.orgbiorxiv.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. frontiersin.org Concurrently, the mevalonic acid (MVA) pathway operates in the cytosol and is mainly responsible for producing precursors for compounds like sterols and sesquiterpenes. frontiersin.orgbiorxiv.org While the MEP pathway is the dominant contributor to carotenoid biosynthesis, there is evidence of limited exchange of intermediates between the two pathways. biorxiv.orgnih.gov

Geranylgeranyl Diphosphate (B83284) (GGPP) as a Universal Precursor

The five-carbon units, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), produced by the MEP pathway, are sequentially condensed to form larger molecules. frontiersin.orgnih.gov Through the action of specific enzymes, these C5 units are assembled into the C20 molecule, geranylgeranyl diphosphate (GGPP). nih.govnih.gov GGPP serves as the universal precursor for a wide array of plastidial isoprenoids, including carotenoids, chlorophylls (B1240455), and gibberellins. nih.govoup.com

Core Carotenoid Biosynthesis Leading to Lycopene (B16060)

With the formation of GGPP, the dedicated carotenoid biosynthetic pathway commences. This phase involves a series of enzymatic reactions that progressively build the characteristic C40 backbone of carotenoids, leading to the formation of the linear molecule, lycopene.

Phytoene (B131915) Desaturase (PDS) and Zeta-Carotene Desaturase (ZDS) Activity

Following the formation of phytoene, a series of desaturation reactions introduce conjugated double bonds into the hydrocarbon chain, which is essential for the pigment's color and antioxidant properties. In plants and cyanobacteria, this process is carried out by two key enzymes: phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS). aocs.orgoup.com PDS catalyzes the first two desaturation steps, converting phytoene into 9,15,9′-tri-cis-ζ-carotene. frontiersin.orgscielo.br Subsequently, ZDS introduces two more double bonds, leading to the formation of a poly-cis-lycopene isomer known as prolycopene (B1248880). frontiersin.orguniprot.org Isomerization reactions, catalyzed by enzymes like ζ-carotene isomerase (Z-ISO) and carotenoid isomerase (CRTISO), are then required to convert these cis-isomers into the all-trans-lycopene configuration. wikipedia.orgfrontiersin.org

Divergent Cyclization Branch Points to this compound and Beta-Carotene (B85742)

The linear molecule, all-trans-lycopene, stands at a critical branch point in the carotenoid pathway. The fate of lycopene is determined by the action of specific cyclase enzymes that catalyze the formation of cyclic end groups, giving rise to the diverse array of carotenoids found in nature.

The formation of this compound is a two-step process involving the coordinated action of two different lycopene cyclases. First, lycopene ε-cyclase (LCYE) introduces an epsilon (ε) ring at one end of the lycopene molecule, forming δ-carotene. nih.govresearchgate.net Subsequently, lycopene β-cyclase (LCYB) acts on the other end of the δ-carotene molecule to form a beta (β) ring, completing the synthesis of this compound (β,ε-carotene). nih.govresearchgate.net

In contrast, the synthesis of beta-carotene (β,β-carotene) involves the action of only lycopene β-cyclase (LCYB), which introduces β-rings at both ends of the lycopene molecule in two sequential reactions. wikipedia.orgplos.org The relative activities of LCYE and LCYB are therefore crucial in determining the proportion of lycopene that is channeled into the this compound and beta-carotene branches of the pathway. aocs.org

Lycopene Beta-Cyclase (LCYB) and Lycopene Epsilon-Cyclase (LCYE) Actions

The synthesis of this compound is a critical branching point in the carotenoid pathway, diverging from the path leading to beta-carotene. This divergence is governed by the concerted or sequential actions of two key enzymes: Lycopene Beta-Cyclase (LCYB) and Lycopene Epsilon-Cyclase (LCYE). frontiersin.orgaocs.org

The precursor molecule for both alpha- and beta-carotene is the linear carotenoid, lycopene. frontiersin.org The cyclization of lycopene is the definitive step that introduces the characteristic ring structures at its ends. ebi.ac.uk

Lycopene Beta-Cyclase (LCYB): This enzyme is responsible for catalyzing the formation of a beta-ring at the end of the lycopene molecule. ontosight.ai In the synthesis of beta-carotene, LCYB acts on both ends of the lycopene chain, producing a molecule with two beta-rings. aocs.orgoup.com

Lycopene Epsilon-Cyclase (LCYE): This enzyme specifically catalyzes the formation of an epsilon-ring. ontosight.ai

For the formation of this compound, a molecule containing one beta-ring and one epsilon-ring, both LCYB and LCYE activities are required. aocs.orgmdpi.com The interplay and relative activities of these two cyclases determine the metabolic flow of lycopene into either the this compound or beta-carotene branch of the pathway. aocs.org

Sequential Enzymatic Events in this compound Formation

The precise sequence of events involving LCYB and LCYE can influence the efficiency of this compound production. Research suggests a synergistic and sequential process for the formation of this compound from lycopene. oup.comoup.com

The generally accepted sequence is as follows:

Formation of Delta-Carotene (B162405): LCYE first acts on one end of the linear lycopene molecule to introduce an epsilon-ring, forming the monocyclic intermediate delta-carotene. oup.com

Formation of this compound: Subsequently, LCYB catalyzes the formation of a beta-ring at the other end of the delta-carotene molecule. oup.com This two-step process, initiated by LCYE and completed by LCYB, results in the formation of this compound. oup.com

This ordered action highlights the coordinated nature of the carotenoid biosynthetic pathway, where the product of one enzymatic reaction serves as the substrate for the next, ultimately leading to the diverse array of carotenoids found in nature.

Downstream Metabolism of this compound

Once synthesized, this compound can undergo further enzymatic modifications, leading to the formation of other important carotenoids and smaller molecules with diverse biological functions. These downstream metabolic pathways include hydroxylation, oxidative cleavage, and conversion to retinoids.

Hydroxylation and Xanthophyll Formation (e.g., Lutein (B1675518) Biosynthesis via this compound Epsilon Hydroxylase)

Hydroxylation is a key modification of this compound that leads to the formation of xanthophylls, a class of oxygen-containing carotenoids. The most prominent xanthophyll derived from this compound is lutein. frontiersin.orgnih.gov

The biosynthesis of lutein from this compound involves the stereospecific addition of hydroxyl groups to both the beta- and epsilon-rings. pnas.org This process is catalyzed by two distinct types of cytochrome P450 enzymes: frontiersin.orgpnas.org

Beta-ring Hydroxylation: The enzyme CYP97A3 is primarily responsible for hydroxylating the beta-ring of this compound, producing an intermediate called zeinoxanthin (B1232132). pnas.orgnih.govoup.com

Epsilon-ring Hydroxylation: The enzyme CYP97C1, also known as this compound epsilon hydroxylase, then catalyzes the hydroxylation of the epsilon-ring of zeinoxanthin to form lutein. pnas.orgnih.govontosight.ai

Research indicates that these two enzymes work in synergy to efficiently convert this compound to lutein. pnas.orgnih.gov The preferred pathway for lutein synthesis in plants appears to be the hydroxylation of the beta-ring first, followed by the hydroxylation of the epsilon-ring. nih.gov

Oxidative Cleavage and Apocarotenoid Generation

This compound can be cleaved by a family of enzymes known as carotenoid cleavage dioxygenases (CCDs). mdpi.comresearchgate.net This oxidative cleavage breaks the polyene chain of this compound at specific double bonds, generating a variety of smaller molecules called apocarotenoids. mdpi.comencyclopedia.pub These apocarotenoids can have important biological roles, including acting as signaling molecules, and contributing to the flavor and aroma of fruits and flowers. researchgate.netencyclopedia.pub

For example, the cleavage of this compound can produce α-ionone, a volatile compound that contributes to the aroma of many flowers and fruits. mdpi.comfrontiersin.org The specific apocarotenoids generated depend on the particular CCD enzyme involved and the position of the double bond that is cleaved. mdpi.com

Enzymatic Conversion to Retinoids (Provitamin A Activity)

This compound is a provitamin A carotenoid, meaning it can be converted into vitamin A (retinol) in the body. nih.govabdominalkey.com This conversion is a crucial metabolic process, as vitamin A is essential for vision, immune function, and cellular differentiation.

This compound Cleavage Mechanisms (e.g., BCO1 activity)

The primary enzyme responsible for the conversion of provitamin A carotenoids to retinal (a form of vitamin A) is beta-carotene 15,15'-oxygenase 1 (BCO1). nih.govmdpi.comnih.gov BCO1 catalyzes the oxidative cleavage of the central 15,15' double bond of carotenoids that possess at least one unsubstituted beta-ring. mdpi.comnih.gov

In the case of the asymmetrical this compound, which has one beta-ring and one epsilon-ring, the action of BCO1 cleaves the central double bond to yield one molecule of retinal and one molecule of alpha-retinal. nih.gov While retinal is readily converted to retinol (B82714), alpha-retinal has negligible vitamin A activity. nih.gov

The efficiency of this conversion can vary among individuals. nih.gov Another enzyme, beta-carotene 9',10'-oxygenase (BCO2), can also cleave carotenoids, but it acts on different double bonds and generally produces products without vitamin A activity. mdpi.com

Alpha-Retinol Esterification Pathways

Once this compound is converted to alpha-retinol within the intestinal mucosal cells (enterocytes), it undergoes esterification, a critical metabolic step for its subsequent transport and storage. abdominalkey.com This process involves the attachment of a long-chain fatty acid to the alpha-retinol molecule, forming an alpha-retinyl ester. abdominalkey.com

Two primary enzymes are known to catalyze this reaction in enterocytes:

Lecithin (B1663433):retinol acyltransferase (LRAT) : This is the predominant enzyme responsible for retinol esterification under normal physiological conditions. abdominalkey.commdpi.com LRAT facilitates the transfer of an acyl group from lecithin (phosphatidylcholine) to alpha-retinol, creating an alpha-retinyl ester. mdpi.com This enzyme's activity is a key driver for vitamin A absorption from the intestine. mdpi.comwho.int Studies have shown that reduced or absent LRAT expression, as seen in some cancer cell lines, leads to a greatly diminished ability to esterify retinol. aacrjournals.org

Acyl-CoA:retinol acyltransferase (ARAT) : This enzyme, also known as diacylglycerol O-acyltransferase 1 (DGAT1), provides an alternative pathway for retinol esterification. mdpi.com However, its contribution is minor compared to LRAT, accounting for about 10% of retinyl ester formation in enterocytes. mdpi.com

The resulting alpha-retinyl esters, primarily alpha-retinyl palmitate, are hydrophobic molecules. abdominalkey.com They are incorporated along with other dietary lipids, such as triglycerides and cholesteryl esters, into large lipoprotein particles called chylomicrons. abdominalkey.comeuropa.eu These chylomicrons are then secreted from the enterocytes into the lymphatic system, eventually entering the general blood circulation. europa.eunih.gov

Chylomicron remnants, enriched with retinyl esters, are primarily taken up by the liver. europa.eu Within the liver's hepatocytes, the esters are hydrolyzed back to retinol, which is then transferred to hepatic stellate cells for storage. europa.eu In these cells, the retinol is re-esterified by LRAT and stored within lipid droplets, creating the body's main reserve of vitamin A. europa.eu This storage mechanism allows for a stable supply of vitamin A to be released into the bloodstream as needed, bound to retinol-binding protein (RBP). europa.eu However, alpha-retinol itself does not bind well to RBP and is not typically recirculated from the liver, making it a useful tracer for studying initial chylomicron uptake and distribution. cambridge.orgnih.gov

Genetic and Transcriptional Regulation of Alpha Carotene Biosynthesis

Identification and Characterization of Key Biosynthetic Genes

The core pathway for carotenoid biosynthesis is highly conserved among higher plants. mdpi.com The synthesis of alpha-carotene (B108777) begins with the formation of phytoene (B131915) from the condensation of two geranylgeranyl diphosphate (B83284) molecules and proceeds through a series of desaturation and isomerization reactions to produce lycopene (B16060). mdpi.com The cyclization of lycopene represents a critical branch point that leads to the formation of either this compound or beta-carotene (B85742). aocs.org

Gene Families Encoding Cyclases (LCYB, LCYE)

The cyclization of the linear precursor, all-trans-lycopene, is the definitive step that channels metabolic flux towards the alpha- or beta-branch of the carotenoid pathway. frontiersin.org This crucial branching point is controlled by two related but distinct enzymes: Lycopene beta-cyclase (LCYB) and Lycopene epsilon-cyclase (LCYE). mdpi.com

This compound, which contains one β-ring and one ε-ring, is synthesized through the sequential action of LCYE and LCYB. LCYE first catalyzes the formation of the ε-ring at one end of the lycopene molecule, producing δ-carotene. Subsequently, LCYB adds a β-ring to the other end, completing the formation of this compound. In contrast, the synthesis of beta-carotene, which has two β-rings, is catalyzed by LCYB alone. The relative expression levels and activities of LCYB and LCYE are therefore a major determinant of the ratio of α-carotene to β-carotene in a plant tissue. aocs.org For instance, the downregulation of LCYE during tomato fruit ripening is a key reason for the low levels of this compound in the mature fruit. cabidigitallibrary.org Similarly, in the Osmanthus flower, the downregulation of LCYE expression at late developmental stages suppresses the conversion of lycopene to α-carotene, thereby promoting the accumulation of β-carotene. mdpi.com

| Gene | Enzyme Name | Function in this compound Biosynthesis |

|---|---|---|

| LCYB | Lycopene beta-cyclase | Catalyzes the formation of a β-ring. Acts on δ-carotene to form α-carotene. |

| LCYE | Lycopene epsilon-cyclase | Catalyzes the formation of an ε-ring on one end of the lycopene molecule to produce δ-carotene. |

Genes Encoding Desaturases (PDS, ZDS) and Synthases (PSY)

The PSY gene encodes the phytoene synthase enzyme, which catalyzes the condensation of two molecules of geranylgeranyl pyrophosphate (GGPP) to produce 15-cis-phytoene, the first C40 carotenoid. nih.gov The expression level of PSY often correlates directly with the total carotenoid content in plant tissues. mdpi.com Following its synthesis, phytoene undergoes a series of desaturation reactions to form lycopene. These steps are catalyzed by two key desaturases: Phytoene Desaturase (PDS) and ζ-Carotene Desaturase (ZDS). mdpi.com PDS introduces two double bonds into phytoene, and ZDS adds two more, leading to the formation of lycopene. mdpi.com These desaturation steps, along with subsequent isomerization reactions catalyzed by enzymes like ζ-carotene isomerase (Z-ISO) and carotenoid isomerase (CRTISO), are essential for producing the all-trans-lycopene substrate required by the cyclases. nih.gov The coordinated expression of PSY, PDS, and ZDS is crucial for maintaining the flow of precursors into the pathway. mdpi.com

| Gene | Enzyme Name | Function in this compound Biosynthesis |

|---|---|---|

| PSY | Phytoene Synthase | Catalyzes the condensation of two GGPP molecules to form phytoene, the first step of the pathway. |

| PDS | Phytoene Desaturase | Introduces double bonds into phytoene as part of the desaturation sequence leading to lycopene. mdpi.com |

| ZDS | Zeta-Carotene Desaturase | Introduces further double bonds into ζ-carotene, continuing the desaturation process towards lycopene. mdpi.com |

Genes Encoding Hydroxylases and Cleavage Dioxygenases

Once this compound is synthesized, it can be further modified by hydroxylation to form xanthophylls. This process is catalyzed by carotene hydroxylases. The hydroxylation of the β-ring is carried out by β-ring carotene hydroxylases (CHXB), while the ε-ring is hydroxylated by ε-ring carotene hydroxylases (CHXE), also known as cytochrome P450-type enzymes (e.g., CYP97C). mdpi.com The hydroxylation of both rings of this compound results in the formation of lutein (B1675518), a major xanthophyll in many plant tissues.

Carotenoids, including this compound, can also be targeted for degradation by a family of enzymes known as carotenoid cleavage dioxygenases (CCDs). These enzymes cleave carotenoid molecules at specific double bonds to produce a variety of smaller apocarotenoid molecules. These products can function as signaling molecules, such as the plant hormone abscisic acid (ABA), or contribute to the aroma and flavor of fruits and flowers. mdpi.com The expression of CCD genes can therefore influence the net accumulation of this compound by controlling its degradation.

| Gene Family | Enzyme Type | Function Related to this compound |

|---|---|---|

| CHXB / BCH | β-ring Carotene Hydroxylase | Hydroxylates the β-ring of α-carotene. |

| CHXE / CYP97C | ε-ring Carotene Hydroxylase | Hydroxylates the ε-ring of α-carotene. mdpi.com The combined action with CHXB leads to lutein. |

| CCD | Carotenoid Cleavage Dioxygenase | Cleaves α-carotene (and other carotenoids) to produce apocarotenoids, affecting its net accumulation. mdpi.com |

Transcriptional Control Mechanisms

The accumulation of this compound is tightly regulated at the transcriptional level, where the expression of the biosynthetic genes is controlled by complex networks involving promoter and enhancer elements and the binding of various transcription factors. This regulation allows the plant to modulate carotenoid production in response to developmental cues (e.g., fruit ripening, leaf senescence) and environmental signals (e.g., light, temperature). nih.govfrontiersin.org

Promoter Activity and Enhancer Elements

The promoter region of each biosynthetic gene contains cis-acting regulatory elements that serve as binding sites for transcription factors. nih.gov The specific combination of these elements determines when, where, and to what level a gene is expressed. Studies on the promoters of carotenoid biosynthesis genes have revealed their importance in controlling pathway flux. For example, analysis of the CsLCYb1 promoter from citrus identified a 1584 bp upstream region that conferred maximal promoter activity. frontiersin.org Further deletion analysis of this promoter pinpointed an enhancer element, present as a tandem repeat, that was crucial for strong promoter activity. frontiersin.org The activity of such promoters can be tissue-specific and influenced by hormones and environmental cues. frontiersin.org Similarly, cis-acting elements like the CAAT-box and TATA-box, common in promoter and enhancer regions, have been identified in the promoters of PSY genes, highlighting their role in transcriptional initiation. nih.gov The diversity of these cis-acting elements in the promoter regions of different carotenogenesis genes allows for their differential regulation in response to various stimuli. frontiersin.org

Role of Transcription Factors in Pathway Modulation

Transcription factors are proteins that bind to specific DNA sequences in promoter regions to control the rate of transcription. A wide array of transcription factor families have been implicated in the regulation of carotenoid biosynthesis, including the this compound pathway. mdpi.comresearchgate.net These include members of the MYB, bHLH, NAC, MADS-box, and AP2/ERF families. researchgate.netacs.orgmaxapress.com

bHLH Factors: In kiwifruit, the transcription factor bHLH149 was found to positively regulate carotenoid biosynthesis by directly binding to the LCYB promoter and activating its expression. maxapress.com Conversely, in Arabidopsis, another bHLH factor, Phytochrome-Interacting Factor 1 (PIF1), acts as a repressor by binding to the PSY promoter, thereby down-regulating carotenoid accumulation in the dark. bioone.org

MYB Factors: R2R3-MYB transcription factors have been shown to regulate carotenoid pigmentation in various plants.

MADS-box Factors: In tomato, the RIPENING-INHIBITOR (RIN) MADS-box protein is a master regulator of ripening and directly interacts with the SlPSY1 promoter to control carotenoid accumulation. cabidigitallibrary.org

AP2/ERF Factors: The RAP2.2 transcription factor, a member of the AP2/ERF family, has been shown to bind to the promoters of both PSY and PDS in Arabidopsis, thereby regulating carotenoid levels. aocs.orgnih.gov

These transcription factors often act in combination, forming complex regulatory networks that integrate various internal and external signals to fine-tune the expression of the entire pathway, thus controlling the final levels of this compound and other carotenoids. researchgate.netacs.org

| Transcription Factor Family | Example Factor | Target Gene(s) | Regulatory Effect |

|---|---|---|---|

| bHLH | bHLH149 (Kiwifruit) | LCYB | Positive regulator, activates promoter. maxapress.com |

| bHLH | PIF1 (Arabidopsis) | PSY | Negative regulator, represses promoter. bioone.org |

| MADS-box | RIN (Tomato) | PSY1 | Positive regulator, activates promoter during ripening. cabidigitallibrary.org |

| AP2/ERF | RAP2.2 (Arabidopsis) | PSY, PDS | Regulates gene expression and carotenoid levels. aocs.org |

| NAC | SlNAC1 (Tomato) | - | Overexpression increases ABA, potentially by providing carotenoid precursors. frontiersin.org |

Differential Gene Expression Across Tissues and Developmental Stages

The abundance of this compound is directly linked to the transcriptional activity of the genes in its biosynthetic pathway, particularly Lycopene epsilon-cyclase (LCYE), which catalyzes the formation of the epsilon-ring, the defining step for the alpha-branch of carotenoid synthesis.

Research across various plant species reveals distinct patterns of gene expression:

Fruit Development and Ripening: In many fruits, the expression of carotenoid biosynthesis genes changes dramatically during ripening. In the 'Enbu' apple, for instance, the expression of most carotenogenic genes increases as the fruit matures. mdpi.com A study on apple fruit overexpressing Phytoene synthase (PSY), a key rate-limiting enzyme, showed that the expression of downstream genes, including those in the this compound pathway, was also elevated, suggesting a coordinated regulation during development. frontiersin.org Conversely, in the petals of Osmanthus fragrans 'Yanzhi Hong', the downregulation of the LCYE gene during late developmental stages suppresses the conversion of lycopene to this compound, which promotes the accumulation of β-carotene. nih.gov

Tissue-Specific Expression: Gene expression often differs between tissues of the same organ. In apples, the expression profile of carotenoid-related genes varies between the skin and the flesh. mdpi.com Similarly, a comprehensive transcriptomic analysis of avocado at five developmental stages revealed that the expression levels of most of the 17 identified carotenoid biosynthetic genes were significantly higher in the mesocarp (flesh) than in the seed. semanticscholar.org This differential expression correlates directly with the higher accumulation of alpha- and beta-carotene in the mesocarp. semanticscholar.org

Leaf Senescence: During leaf senescence in Arabidopsis, there is a dramatic shift in the expression of carotenoid genes. The transcription of AtLCYE and other genes in the α-carotene branch, such as AtCYP97A3 and AtCYP97C1, decreases significantly. nih.govfrontiersin.org This reduction in gene expression leads to a reduced metabolic flux through the this compound branch of the pathway. nih.govfrontiersin.org

Table 1: Differential Expression of Carotenoid Biosynthesis Genes and α-Carotene Content in Avocado This table illustrates the differential gene expression and resulting α-carotene accumulation in the mesocarp and seed of avocado across various developmental stages. Data is adapted from transcriptome profiling studies. semanticscholar.org

| Days After Full Bloom (DAFB) | Tissue | Key Gene Expression (Relative Levels) | α-Carotene Content (µg/g FW) |

| 75 | Mesocarp | High | 0.21 |

| Seed | Low | 0.01 | |

| 110 | Mesocarp | High | 0.24 |

| Seed | Low | 0.02 | |

| 145 | Mesocarp | Moderate | 0.18 |

| Seed | Low | 0.01 | |

| 180 | Mesocarp | High | 0.23 |

| Seed | Low | 0.02 | |

| 210 | Mesocarp | Very High | 0.27 |

| Seed | Low | 0.01 |

Post-Transcriptional and Post-Translational Regulation

Beyond the level of gene transcription, the synthesis of this compound is fine-tuned by a sophisticated suite of post-transcriptional and post-translational regulatory mechanisms. These processes control the fate of mRNA transcripts and the activity of the translated enzymes, allowing the plant to rapidly adjust carotenoid production in response to developmental cues and environmental stimuli.

mRNA Stability and Translational Efficiency

Post-transcriptional regulation acts as a critical checkpoint controlling the amount of protein synthesized from a gene transcript. The stability and translation efficiency of mRNAs for carotenoid biosynthetic enzymes are key regulatory points.

A notable example involves the mRNA of LYCOPENE EPSILON CYCLASE (εLCY). Research in Arabidopsis has shown that the 5' untranslated region (5'UTR) of the εLCY mRNA can modulate carotenoid feedback and post-transcriptional regulation. biorxiv.org This region of the mRNA is capable of forming complex secondary structures that are predicted to function like a riboswitch. biorxiv.org These structures can change conformation, potentially in response to binding with a metabolite, thereby altering the translational efficiency of the mRNA. This mechanism allows for rapid control over LCYE protein production in response to fluctuations in the carotenoid pool itself. biorxiv.org Furthermore, alternative splicing of the mRNA for Phytoene synthase (PSY), the enzyme controlling the first committed step of the pathway, can generate different transcript variants, which provides another layer of post-transcriptional control over the supply of precursors for the entire pathway, including this compound synthesis.

Subcellular Localization and Protein Import (Plastids)

Carotenoid biosynthesis, including the formation of this compound, occurs exclusively within plastids. frontiersin.orgmdpi.com The enzymes of the pathway are encoded by nuclear genes and synthesized in the cytoplasm as precursor proteins, which must then be imported into the plastid. mdpi.com

Enzymatic Activity Modulation and Feedback Mechanisms

The catalytic activity of biosynthetic enzymes is subject to direct modulation and feedback regulation, representing the final layer of control. The branch point at which lycopene is converted to either this compound or beta-carotene is a critical regulatory node, determined by the relative activities of Lycopene epsilon-cyclase (LCYE) and Lycopene beta-cyclase (LCYB). aocs.org

Several mechanisms modulate enzyme activity:

Feedback Regulation: The carotenoid pathway is subject to feedback regulation, where downstream products can inhibit the activity or affect the abundance of upstream enzymes. A study in orange carrots demonstrated that overexpressing the this compound hydroxylase gene CYP97A3 not only reduced α-carotene levels as expected but also led to a significant decrease in total carotenoids. nih.gov This was correlated with reduced levels of PSY protein, even though PSY transcript levels were unchanged, indicating a negative feedback mechanism from a downstream xanthophyll-derived metabolite that acts at the post-translational level to control PSY abundance. nih.gov

Genetic Variation and Biosynthetic Flux

Natural genetic variation within the genes of the carotenoid biosynthesis pathway is a major determinant of the final carotenoid profile in plants. Polymorphisms, such as single nucleotide polymorphisms (SNPs), can significantly alter the expression or function of biosynthetic enzymes, thereby redirecting metabolic flux and leading to diverse carotenoid compositions among different cultivars and species.

Single Nucleotide Polymorphisms (SNPs) Affecting Enzyme Activity

SNPs within the coding or regulatory regions of key genes can have profound effects on the biosynthesis of this compound. The Lycopene epsilon-cyclase (LCYE) gene is a frequent target of such influential variations.

SNPs in Coding Regions: Missense mutations that change an amino acid in the LCYE protein can impair or alter its catalytic activity. In tomato, a single missense mutation (G/3378/T) in the LCYE gene was found to impair the enzyme's function, resulting in a significant decrease in lutein (a downstream product of this compound) and a corresponding accumulation of the precursors lycopene and β-branch carotenoids. mdpi.com In durum wheat, chemically induced point mutations in the LCYE gene were predicted to affect protein function; one such mutation led to a 75% increase in leaf β-carotene, indicating a shift in pathway flux away from the alpha-branch. plos.org Similarly, a specific SNP in the rice LcyE gene is responsible for a dramatic increase in total carotenoid content. mdpi.com

SNPs in Regulatory Regions: SNPs located in the promoter or intronic regions of a gene can affect its transcription level. Unique SNPs have been identified in the 5' untranslated region (UTR) and introns of the LCYE gene in various tomato genotypes, which may alter gene expression and contribute to the observed variation in carotenoid profiles. dost.gov.ph

Genome-Wide Associations: Large-scale association studies have linked specific SNPs to carotenoid content. A genome-wide association study (GWAS) in pepper identified 91 SNPs associated with fruit color and carotenoid levels, with 28 of those SNPs being significantly associated with α-carotene content specifically. nih.govmdpi.com In cassava, sequencing of the lcyE gene revealed 13 SNPs, which were significantly associated with variations in root color. iita.org

| Plant Species | Gene | SNP Location / Type | Effect on Enzyme / Pathway | Reference(s) |

| Tomato | Lycopene epsilon-cyclase (LCYE) | Missense (G/3378/T) | Impairs LCYE activity, decreases α-branch products (lutein), and increases lycopene and β-branch products. | mdpi.com |

| Tomato | Lycopene epsilon-cyclase (LCYE) | 5' UTR / Intronic | Putative effect on gene expression levels, contributing to carotenoid profile variation. | dost.gov.ph |

| Durum Wheat | Lycopene epsilon-cyclase (LCYE) | Missense (W437*) | Truncates protein, likely inactivating it. Shifts flux to β-branch, increasing β-carotene in leaves. | plos.org |

| Rice | Lycopene epsilon-cyclase (LcyE) | Missense (H523L) | Leads to a dramatic increase in total carotenoid content. | mdpi.com |

| Pepper | Multiple genes | Genome-wide | 28 distinct SNPs were found to be significantly associated with α-carotene content. | nih.govmdpi.com |

| Cassava | Lycopene epsilon-cyclase (lcyE) | Coding / Intronic | 13 SNPs identified; variations are significantly associated with root color, which is determined by carotenoid content. | iita.org |

| Watermelon | Lycopene beta-cyclase (ClLCYB) | Coding (V226) | SNP in the competing enzyme (LCYB) leads to reduced LCYB activity, causing massive accumulation of lycopene. | nih.gov |

Gene Duplication, Loss, and Transfer in Algal Lineages

The evolutionary history of the carotenoid biosynthesis pathway in algae is markedly more complex than in terrestrial plants. researchgate.netimrpress.com The diversity of carotenoids, including the presence or absence of this compound and its derivatives, across different algal lineages has been shaped significantly by events of gene duplication, gene loss, and both endosymbiotic and horizontal gene transfer. researchgate.netmdpi.com These genetic mechanisms have led to specialized and intricate pathways that reflect the unique evolutionary trajectory of each algal group. researchgate.net

Gene Duplication and the Emergence of this compound Synthesis

Gene duplication is a primary driver of evolutionary novelty, and in the context of carotenoid biosynthesis, it has been instrumental in the development of the this compound branch. The critical enzymatic step for this compound formation is the cyclization of lycopene, catalyzed by lycopene cyclases (LCYs).

Phylogenetic analyses suggest that an ancestral lycopene cyclase gene (LCY) underwent duplication events, leading to the evolution of two distinct types of cyclases: lycopene β-cyclase (LCYB) and lycopene ε-cyclase (LCYE). researchgate.net This divergence was a pivotal moment, as LCYE is the specific enzyme required to form the ε-ring characteristic of this compound, while LCYB produces the β-ring found in beta-carotene. imrpress.com The coordinated action of both LCYE (catalyzing the first cyclization to form the ε-ring) and LCYB (catalyzing the second cyclization to form the β-ring) is necessary to synthesize this compound from the linear lycopene precursor. mdpi.com

Evidence of gene duplication is not limited to lycopene cyclases. Key genes such as phytoene synthase (PSY), the entry-point enzyme for the pathway, and prolycopene (B1248880) isomerase (crtISO) also show instances of duplication in algal lineages, adding layers of regulatory complexity. researchgate.net For example, some green algae like Ostreococcus and Micromonas possess two distinct classes of PSY genes, indicating an ancient duplication event, while other algae and higher plants have subsequently lost one of the copies. nih.gov

A clear example of cyclase gene duplication is found in the cyanobacterium Prochlorococcus marinus MED4. This organism possesses two homologous lycopene cyclase genes, CrtL-b and CrtL-e. mdpi.comnih.gov Functional studies have shown that CrtL-b acts as a typical β-cyclase, while CrtL-e is a bifunctional enzyme with both lycopene ε-cyclase and β-cyclase activities. mdpi.comnih.gov The presence of these two enzymes, likely arising from a single gene duplication, enables P. marinus to produce both this compound and beta-carotene. mdpi.comnih.gov

Table 1: Impact of Lycopene Cyclase Gene Duplication and Loss on Carotenoid Profiles in Algal Lineages

| Algal Lineage | Key Gene(s) Present | Key Gene(s) Lost | Consequence for this compound Synthesis | Resulting Carotenoid Branch | Reference(s) |

|---|---|---|---|---|---|

| Macrophytic Rhodophyta (e.g., Porphyra) | LCYB, LCYE | - | Can synthesize this compound and its derivatives (lutein) | β,ε-branch and β,β-branch | researchgate.netnih.gov |

| Microphytic Rhodophyta (e.g., Cyanidioschyzon) | LCYB | LCYE | Cannot synthesize this compound | β,β-branch only | researchgate.netasm.org |

| Phaeophyceae (Brown Algae) | LCYB | LCYE | Cannot synthesize this compound | β,β-branch only | researchgate.netimrpress.com |

| Most Chlorophyta (Green Algae) | LCYB, LCYE | - | Can synthesize this compound and its derivatives (lutein) | β,ε-branch and β,β-branch | researchgate.netmdpi.com |

| Some Chlorophyta (e.g., Dunaliella salina) | LCYB | LCYE (functionally lost) | Cannot synthesize this compound | β,β-branch only | frontiersin.org |

Gene Loss and the Absence of the this compound Branch

Just as gene duplication created new capabilities, subsequent gene loss in certain lineages has led to the simplification of carotenoid pathways. The most significant loss with respect to this compound is that of the lycopene ε-cyclase (LCYE) gene. researchgate.net Algal groups that lack a functional LCYE gene are incapable of producing the ε-ionone ring and are therefore devoid of this compound and its derivatives, such as lutein. researchgate.netimrpress.com

This pattern is clearly observed in the Phaeophyceae (brown algae) and microphytic Rhodophyta (red algae), which have lost the LCYE gene during their evolution. researchgate.net Consequently, their carotenoid profile is dominated by beta-carotene and its xanthophyll derivatives (the β,β-branch). imrpress.com This is in stark contrast to macrophytic red algae, such as those in the order Bangiales, which have retained LCYE and can synthesize lutein via the this compound pathway. nih.govacs.org The primitive red alga Cyanidioschyzon merolae represents a simple case, containing only the genes for the β,β-branch, leading to the accumulation of beta-carotene and zeaxanthin, with a complete absence of ε-ring carotenoids. asm.org

The evolutionary history can be complex; for instance, the green alga Haematococcus pluvialis was initially thought to contain only LCYB due to gene loss. frontiersin.org However, later studies detected trace amounts of this compound, leading to the identification of a previously missing LCYE gene, highlighting that gene loss is not always absolute and can be lineage-specific. frontiersin.org

Gene Transfer and the Mosaic Nature of Algal Genomes

The genomes of modern algae are mosaics, assembled through a combination of vertical inheritance and gene transfer from various sources. The carotenoid biosynthesis pathway is a prime example of this chimeric nature.

The majority of carotenoid biosynthesis genes in eukaryotic algae were acquired via endosymbiotic gene transfer (EGT) from the cyanobacterium that was engulfed to become the first plastid. researchgate.netoup.com Algae from the primary endosymbiosis event (Glaucophyta, Rhodophyta, and Chlorophyta) inherited these genes directly. researchgate.net Other groups, such as the Ochrophyta and Cryptophyta, acquired their genes through a secondary endosymbiosis, where a red alga-like organism was the endosymbiont. researchgate.net

Horizontal gene transfer (HGT), the movement of genetic material between unrelated organisms, has also played a role. For example, it is hypothesized that genes for ketolase enzymes, which are not directly involved in this compound synthesis but modify downstream carotenoids, were passed from cyanobacteria to algae via HGT. researchgate.net More complex scenarios have been uncovered in chromist algae (haptophytes, cryptophytes, and stramenopiles). These organisms acquired their plastids from a red alga, yet their genomes contain several key carotenoid biosynthesis genes—including those for phytoene synthase and lycopene cyclase—that are of green algal origin. oup.com This suggests a complex history involving the retention of some genes from an ancient, cryptic green algal endosymbiont or multiple HGT events that replaced the original red algal genes. oup.com HGT has also been identified as the mechanism enabling carotenoid biosynthesis in several diverse, non-photosynthetic heterotrophic protists. nih.gov

Table 2: Key Genes in this compound Biosynthesis and Their Evolutionary Regulation in Algae

| Gene/Enzyme | Function in Pathway | Primary Evolutionary Event(s) | Consequence in Algal Lineages | Reference(s) |

|---|---|---|---|---|

| Phytoene Synthase (PSY) | First committed step in carotenoid synthesis | Endosymbiotic Gene Transfer, Gene Duplication | Inherited from cyanobacteria; duplicated in some green algae (Ostreococcus), leading to multiple classes. | researchgate.netnih.gov |

| Lycopene ε-Cyclase (LCYE) | Catalyzes formation of the ε-ring from lycopene | Gene Duplication, Gene Loss, Endosymbiotic/Horizontal Gene Transfer | Arose from duplication of an ancestral LCY. Its loss in Phaeophyceae and some Rhodophyta prevents this compound synthesis. Its origin in red and green algae may be separate. | researchgate.netnih.govacs.org |

| Lycopene β-Cyclase (LCYB) | Catalyzes formation of the β-ring from lycopene or δ-carotene | Gene Duplication, Endosymbiotic Gene Transfer | Arose from duplication of an ancestral LCY. Largely retained across algal groups. | researchgate.netfrontiersin.org |

Occurrence, Distribution, and Accumulation of Alpha Carotene in Biological Systems

Distribution in Photosynthetic Organisms

Alpha-carotene (B108777) is synthesized by all photosynthetic organisms, including higher plants, algae, and cyanobacteria, where it serves crucial functions in photosynthesis and photoprotection. wikipedia.orgoup.com It contributes to light-harvesting by absorbing light energy and transferring it to chlorophyll (B73375), and it also protects plant tissues from damage caused by singlet oxygen, a reactive oxygen species formed during photosynthesis. atamanchemicals.comfoodb.ca

Higher Plants (Fruits, Vegetables, Leaves, Roots, Flowers)

This compound is widely distributed throughout the plant kingdom, contributing to the yellow, orange, and red colors of many fruits, vegetables, and flowers. mdpi.comnih.gov Its concentration, however, varies significantly depending on the plant part and its developmental stage. aocs.org

Fruits and Vegetables: Many common fruits and vegetables are notable sources of this compound. atamanchemicals.com Yellow-orange vegetables such as carrots, pumpkins, and winter squash are particularly rich in this compound. atamanchemicals.com Other significant sources include sweet potatoes, tangerines, and tomatoes. atamanchemicals.com The concentration of this compound is especially high in orange carrots. atamanchemicals.comfoodb.ca

Leaves: Green leafy vegetables also contain this compound, although its presence is often masked by the dominant chlorophyll pigments. atamanchemicals.com Sources include spinach, broccoli, green beans, green peas, collard greens, and leaf lettuce. atamanchemicals.com In a study on white bitter melon, older leaves showed the highest concentration of this compound compared to other plant parts. semanticscholar.org Research on various Tanzanian vegetables, including amaranth, cowpea, and pumpkin leaves, also demonstrated the presence of this compound. nih.gov

Roots: The accumulation of this compound in roots is most famously exemplified by the carrot (Daucus carota). researchgate.net Raman spectroscopy studies on carrot roots have shown that this compound, along with lutein (B1675518), is deposited at a higher rate in younger cells. nih.gov In contrast, it was not detectable in the roots of the white bitter melon. semanticscholar.org

Flowers: Carotenoids, including this compound, are responsible for the vibrant colors of many flowers, serving to attract pollinators. xisdxjxsu.asia A study on white bitter melon found this compound in both male and female flowers. semanticscholar.org

Table 1: this compound Content in Selected Higher Plants

Algae and Cyanobacteria

This compound and its derivatives are found in several divisions of algae. mdpi.commdpi.com Its distribution is limited to specific phylogenetic groups, including Rhodophyta (macrophytic types), Cryptophyta, Euglenophyta, Chlorarachniophyta, and Chlorophyta. mdpi.combibliotekanauki.pl Interestingly, while most eukaryotic phototrophs that produce this compound synthesize the (6’R)-chirality form, some unusual cyanobacteria have been found to produce different chiral forms. oup.combibliotekanauki.pl

Cyanobacteria, which are photosynthetic bacteria, generally produce β-carotene and its derivatives. oup.com However, species from the genera Acaryochloris and Prochlorococcus are unique among prokaryotes in their ability to synthesize this compound. oup.comnih.gov Acaryochloris produces (6’S)-α-carotene, the first reported natural occurrence of this stereoisomer, while Prochlorococcus produces the more common (6’R)-α-carotene. oup.comnih.gov Most other cyanobacteria, including Synechocystis, lack the genetic pathways for this compound synthesis. frontiersin.org

Presence in Non-Photosynthetic Organisms

While they cannot synthesize them de novo, some non-photosynthetic organisms can contain this compound obtained through their diet or other mechanisms. atamanchemicals.comfoodb.ca

Fungi and Bacteria

Certain fungi and non-photosynthetic bacteria are capable of synthesizing carotenoids. mdpi.comfrontiersin.org While β-carotene is more commonly reported in these organisms, the synthesis of carotenes, in general, is a known metabolic capability. atamanchemicals.comfoodb.canih.govencyclopedia.pub The primary role of carotenoids in these organisms is often photoprotection, shielding the cells from damaging reactive oxygen species. mdpi.comnih.gov

Animal Accumulation from Dietary Sources

Animals cannot synthesize carotenoids and must obtain them from their diet. atamanchemicals.comkarger.comfefana.org The accumulation of this compound varies significantly among different animal species. researchgate.net Humans and some other omnivores absorb and store this compound from the plant-based portions of their diet. rsc.orgwikipedia.org

Upon consumption, fat-soluble this compound is absorbed in the intestine, a process enhanced by the presence of dietary fats. atamanchemicals.comwikipedia.org It is then transported and can accumulate in various tissues. karger.com Studies have shown that the serum concentrations of this compound in humans are directly related to the intake of foods rich in this compound, such as carrots. atamanchemicals.comfoodb.ca In American and Chinese adults, the mean serum concentration of this compound has been reported to be 4.71 μg/dL. atamanchemicals.com

Research on captive wild animals has revealed diverse patterns of carotenoid accumulation. Primates, for instance, show a wide range of carotenoids in their sera, including this compound, and are generally classified as moderate to high accumulators. researchgate.net In contrast, some other animals, like certain exotic ungulates, have negligible serum carotenoid concentrations despite moderate dietary intake. researchgate.net A study on preruminant calves fed carrot slurries showed accumulation of both alpha- and beta-carotene (B85742) in their serum and tissues, including the adrenal glands. nih.gov

Cellular and Subcellular Localization of this compound

Within the cell, the localization of this compound is closely tied to its function. As a hydrophobic molecule, it is typically found in lipid-rich environments such as cellular membranes. atamanchemicals.comnih.gov

In plant cells, carotenoids are synthesized and stored in plastids. mdpi.comnih.gov In photosynthetic tissues like leaves, this compound is located in the chloroplasts, specifically within the thylakoid membranes, where it is an essential component of the photosynthetic machinery. aocs.orgxisdxjxsu.asia It is associated with the light-harvesting complexes, participating in the capture and transfer of light energy. wikipedia.orgfrontiersin.org

In non-photosynthetic plant organs such as fruits, flowers, and roots, this compound accumulates in chromoplasts. mdpi.comnih.govnih.gov These plastids are responsible for the synthesis and storage of the pigments that give these tissues their characteristic colors. xisdxjxsu.asia In carrot roots, for example, the deposition of this compound occurs within the chromoplasts of the root cells. nih.govresearchgate.net

In cyanobacteria, carotenoid biosynthesis is also associated with cellular membranes. Studies in Synechocystis sp. PCC 6803 suggest that enzymes for carotenoid synthesis are more abundant in the plasma membranes compared to the thylakoids, indicating that the plasma membrane is a key site for the synthesis of carotenoid precursors. nih.govdiva-portal.org

Table 2: List of Chemical Compounds

Accumulation in Plastids (Chloroplasts, Chromoplasts)

This compound, like all carotenoids in plants, is synthesized and stored within specialized organelles known as plastids. researchgate.net The specific type of plastid dictates the concentration and function of the accumulated α-carotene.

In photosynthetic tissues, such as leaves, α-carotene is found in chloroplasts . researchgate.netplos.org Within the chloroplasts, it is primarily located in the thylakoid membranes, where it is an essential component of the photosynthetic apparatus. frontiersin.orgaocs.org Here, it functions alongside chlorophylls (B1240455) to harvest light energy and protect the photosynthetic machinery from photo-oxidative damage. plos.orgmdpi.com The concentration of carotenoids, including α-carotene, in chloroplasts is generally stable and tightly regulated to maintain photosynthetic efficiency. researchgate.net

In non-photosynthetic tissues like fruits, flowers, and some roots, α-carotene accumulates in chromoplasts . researchgate.netwikipedia.org Chromoplasts are responsible for the yellow, orange, and red colors of these organs and are derived from pre-existing plastids, often chloroplasts, during processes like fruit ripening. wikipedia.orgbyjus.com The transition from chloroplast to chromoplast involves the breakdown of chlorophyll and the massive synthesis and accumulation of carotenoids. frontiersin.org In chromoplasts, carotenoids are stored in various substructures, including plastoglobules, which are lipid-rich particles. nih.gov Crystalline chromoplasts, for instance, can accumulate large amounts of carotenes like α-carotene and β-carotene, as seen in carrot roots. byjus.comd-nb.info The accumulation of α-carotene in chromoplasts serves mainly to attract pollinators and seed dispersers. wikipedia.org

Storage in Subcellular Compartments

The primary subcellular compartments for α-carotene storage are the plastids, specifically chloroplasts and chromoplasts. researchgate.net Within these organelles, the lipophilic nature of α-carotene dictates its localization within lipid-rich environments.

In chloroplasts , α-carotene is integrated into the thylakoid membranes as part of chlorophyll-carotenoid-protein complexes. aocs.org These complexes are crucial for the structural stability and function of the photosystems. aocs.org

In chromoplasts , which are specialized for carotenoid sequestration, α-carotene is stored in structures called plastoglobules. nih.gov These are lipoprotein particles that can store large quantities of carotenoids. aocs.orgnih.gov In some plants, like carrots, chromoplasts can form crystalline structures composed of carotenes. d-nb.info The specific storage method within the chromoplast can vary between plant species and tissues. d-nb.info

Factors Influencing this compound Accumulation

The accumulation of α-carotene in plants is a complex process influenced by a combination of environmental cues, developmental programs, and genetic factors.

Light Intensity and Photoperiod

Light is a critical environmental factor that regulates carotenoid biosynthesis, including that of α-carotene. mdpi.com The intensity and duration (photoperiod) of light exposure can significantly impact its accumulation.

Generally, adequate light intensity is necessary to promote carotenoid synthesis. mdpi.com For example, spinach seedlings showed higher carotenoid content under higher light intensity. mdpi.com However, excessive light can lead to photoinhibition and may negatively affect the accumulation of some carotenoids. mdpi.com In some microgreens, high light intensity reduced the levels of most carotenoids, with species-specific variations. mdpi.com The response to light intensity is not always linear and can be influenced by the plant species and its developmental stage. For instance, in carrot roots, light exposure can inhibit the thickening of the root and repress the expression of genes involved in α-carotene biosynthesis. nih.gov

The spectral quality of light also plays a role. Blue and UV light have been shown to be particularly effective in promoting carotenoid accumulation in some leafy vegetables. mdpi.com

Temperature and Environmental Stress Responses

Temperature is a significant factor affecting α-carotene levels. In the microalga Chlamydomonas reinhardtii, an increase in temperature from 25°C to 37°C led to an elevation in both α-carotene and β-carotene levels. thaiscience.info Conversely, in male zebra finches, cold exposure reduced the effect of carotenoid supplementation on bill color, suggesting that carotenoids might be prioritized for self-maintenance under thermal stress. nih.gov

Environmental stressors such as drought and salinity can also modulate α-carotene accumulation, though the effects can be cultivar-dependent. mdpi.com For instance, simulated drought conditions caused a decrease in α-carotene in some carrot cultivars while increasing it in others. mdpi.com In orange sweet potato callus, various abiotic stresses, including salt and drought, influenced carotenoid content in a light-dependent manner. cabidigitallibrary.org Stress conditions can trigger the production of phytohormones like abscisic acid, which in turn can enhance carotenoid accumulation as a protective response. cabidigitallibrary.orgwikipedia.org

Nutrient Availability (e.g., Nitrogen Deprivation)

Nutrient availability, particularly nitrogen, can influence carotenoid production. While some microalgae accumulate secondary carotenoids under nutrient starvation, this is not a universal response. mdpi.com In the microalga Nephroselmis sp., nitrogen availability did not significantly impact the content of β-carotene and lutein, which acted as primary photoprotective carotenoids. mdpi.com In general, stressful conditions like nutrient deprivation can stimulate the production of reactive oxygen species (ROS), which can act as signaling molecules to regulate carotenoid biosynthesis. mdpi.com

Genotypic and Phenotypic Variability

The genetic makeup (genotype) of a plant is a primary determinant of its capacity to produce and accumulate α-carotene. cabidigitallibrary.orgashs.org Significant variation in α-carotene content is observed among different cultivars of the same species.

For example, studies on various carrot genotypes have revealed a wide range of α- and β-carotene content, which is also highly dependent on the root color (phenotype). cabidigitallibrary.org Orange carrots, for instance, have high levels of both α- and β-carotene, while other color varieties may have lutein as the dominant carotenoid. cabidigitallibrary.org Similarly, in broccoli, genotype has a significant effect on carotenoid levels, although α-carotene is generally found at much lower levels than β-carotene. ashs.org In banana, the accumulation of carotenoids, including α-carotene, is also genotype-dependent and increases as the fruit ripens. rsc.org

This genetic variability is the basis for breeding programs aimed at developing crop varieties with enhanced carotenoid content for improved nutritional value. cabidigitallibrary.org

Table of Carotenoid Content in Different Carrot Genotypes

This table presents a summary of carotenoid distribution in various carrot colors, highlighting the genotypic influence on α-carotene accumulation.

| Root Color | Predominant Carotenoids | Percentage of Total Carotenoids |

| Orange | α-carotene and β-carotene | 43.3% and 41.0% respectively |

| Yellow | Lutein | 79.7% - 98.6% |

| White | Phytoene (B131915) and Phytofluene | - |

| Purple | Lutein | 79.7% - 98.6% |

| Data sourced from a study on 180 carrot genetic resources. cabidigitallibrary.org |

Table of Factors Influencing α-Carotene Accumulation

This table summarizes the effects of various factors on the accumulation of α-carotene based on research findings.

| Factor | Effect on α-Carotene Accumulation | Organism/Plant Studied |

| Light Intensity | Increased intensity can enhance accumulation, but excessive light may be detrimental. mdpi.com | Spinach, Microgreens |

| Light can inhibit accumulation in some tissues. nih.gov | Carrot Roots | |

| Temperature | Elevated temperature increased levels. thaiscience.info | Chlamydomonas reinhardtii |

| Cold stress can lead to prioritization for other functions over pigmentation. nih.gov | Zebra Finch | |

| Drought Stress | Effects are cultivar-dependent, can increase or decrease levels. mdpi.com | Carrot |

| Nutrient Availability | Effects are species-specific; not always a primary driver for α-carotene changes. mdpi.com | Nephroselmis sp. |

| Genotype | A primary determinant of α-carotene content. cabidigitallibrary.orgashs.org | Carrot, Broccoli |

Biological Functions and Molecular Mechanisms of Alpha Carotene

Role in Photosynthesis and Photoprotection

In photosynthetic organisms, α-carotene and other carotenoids are indispensable pigments. They are integral to both capturing light energy and protecting the photosynthetic apparatus from potential damage induced by light.

Protection Against Photo-oxidative Damage

Excessive light exposure can lead to the formation of harmful reactive oxygen species (ROS), which can cause photo-oxidative damage to the photosynthetic machinery. Alpha-carotene (B108777) plays a vital photoprotective role by mitigating this damage. One of the key mechanisms is the quenching of triplet chlorophylls (B1240455), which are a major source of singlet oxygen (¹O₂), a highly reactive ROS. By quenching the triplet chlorophyll (B73375), the carotenoid prevents the energy transfer to molecular oxygen that would form singlet oxygen. Furthermore, carotenoids can directly quench singlet oxygen, dissipating its excess energy and returning it to the benign ground state. This process helps to prevent the oxidation of lipids, proteins, and other vital components of the chloroplast.

Antioxidant Mechanisms

The antioxidant properties of α-carotene extend beyond its role in photosynthesis and are fundamental to its protective effects in various biological systems. It can neutralize harmful free radicals and other reactive species through several distinct molecular pathways.

Singlet Oxygen Quenching Pathways

This compound is a highly efficient quencher of singlet oxygen (¹O₂). This process primarily occurs through physical quenching, where the carotenoid deactivates the excited singlet oxygen back to its ground state without being chemically altered itself. The mechanism involves the transfer of energy from singlet oxygen to the carotenoid, which then dissipates this energy as heat. This is an energy transfer reaction where the carotenoid enters a triplet excited state and then returns to its ground state. While physical quenching is the dominant pathway, chemical quenching, where the carotenoid is oxidized by singlet oxygen, can also occur, though it is considered a minor reaction in vivo.

Free Radical Scavenging Properties

This compound demonstrates significant free radical scavenging activity. It can effectively neutralize peroxyl radicals, which are key players in lipid peroxidation chain reactions. Studies have shown that α-carotene can scavenge various free radicals, contributing to the reduction of oxidative stress. The ability of carotenoids to scavenge free radicals is attributed to their conjugated double bond system. This structural feature allows them to delocalize the unpaired electron of a radical, forming a resonance-stabilized carotenoid radical that is less reactive and less likely to propagate further damage.

Electron Transfer and Radical Addition Mechanisms

The interaction of α-carotene with free radicals can proceed through different mechanisms depending on the nature of the radical. These mechanisms include electron transfer, hydrogen atom transfer (HAT), and radical addition.

Electron Transfer: In reactions with strongly oxidizing radicals, α-carotene can donate an electron to neutralize the radical, resulting in the formation of a carotenoid radical cation. The ease of this electron transfer is related to the redox potential of the carotenoid.

Radical Addition: Another important mechanism is the addition of a radical to the conjugated polyene chain of the carotenoid. This forms a carbon-centered radical adduct, which is stabilized by resonance. This pathway is particularly effective in trapping chain-propagating peroxyl radicals, thereby inhibiting lipid peroxidation.

Hydrogen Atom Transfer (HAT): While less common for carotenoids compared to other antioxidants like tocopherols, HAT can occur with certain highly reactive radicals, leading to the formation of a neutral carotenoid radical.

The specific mechanism that predominates is influenced by factors such as the type of radical, the solvent, and the partial pressure of oxygen.

Below is a summary of the antioxidant activities of various carotenoids, including α-carotene, based on different assay methods.

| Carotenoid | DPPH Scavenging Activity (µM TEAC/g) | ABTS Scavenging Activity (µM TEAC/g) | FRAP Value (µM FeSO₄) | Singlet Oxygen Quenching |

| α-Carotene | Data varies with concentration and system | Data varies with concentration and system | Data varies with concentration and system | Strong |